4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid
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Overview
Description
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid typically involves the introduction of trifluoromethyl and methoxy groups onto a butanoic acid framework. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and interactions, while the methoxy group can affect its solubility and stability. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-methyl-2-butenoic acid: Similar in structure but with a different functional group arrangement.
4,4,4-Trifluoro-2-methylbutanoic acid: Lacks the methoxy group, leading to different chemical properties.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains similar functional groups but attached to a different backbone.
Uniqueness
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid is unique due to the combination of trifluoromethyl and methoxy groups on a butanoic acid framework. This specific arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H9F3O3 |
---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H9F3O3/c1-5(12-2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11) |
InChI Key |
ZHNPIRXVACMGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)(C(=O)O)OC |
Origin of Product |
United States |
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